N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}acetamide
Overview
Description
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}acetamide typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 2-(5-methyl-2-(propan-2-yl)phenoxy)acetate. This intermediate is then subjected to amidation with an appropriate amine, such as ethylamine, under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenoxy group may facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with active site residues, thereby influencing the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the acetamide moiety.
N-phenylacetamide: Contains the acetamide moiety but lacks the phenoxy group.
2-(2-methylphenoxy)acetamide: Similar structure but with different substituents on the phenoxy group.
Uniqueness
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}acetamide is unique due to the specific combination of the phenoxy and acetamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)13-6-5-11(3)9-14(13)17-8-7-15-12(4)16/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAMFMSXVOXBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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